3,4-Dihydroxy Hydrocinnamic acid (L-Aspartic acid dibenzyl ester) amide is a compound that belongs to the class of hydroxycinnamic acids. It is characterized by the presence of both a hydroxycinnamic acid moiety and an amino acid derivative, specifically L-aspartic acid dibenzyl ester. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
This compound can be derived from natural sources or synthesized in the laboratory. It is a product of the hydrogenation of caffeoylquinic acids, which are commonly found in various plants. The synthesis involves coupling reactions that utilize L-aspartic acid derivatives and hydrocinnamic acid derivatives.
3,4-Dihydroxy Hydrocinnamic acid (L-Aspartic acid dibenzyl ester) amide is classified as:
The synthesis of 3,4-dihydroxy Hydrocinnamic acid (L-Aspartic acid dibenzyl ester) amide typically involves several key steps:
The synthetic route may involve protecting groups to stabilize reactive sites during the synthesis process. For instance, the hydroxyl groups on the phenolic ring may need protection during initial reactions to prevent unwanted side reactions.
The molecular structure of 3,4-dihydroxy Hydrocinnamic acid (L-Aspartic acid dibenzyl ester) amide can be represented by the following details:
The average molecular weight is approximately 298.31 g/mol. The structure features a hydroxycinnamic acid backbone with an amide linkage to a dibenzyl ester of L-aspartic acid.
The primary chemical reaction involving this compound is the formation of the amide bond between 3,4-dihydroxycinnamic acid and L-aspartic acid dibenzyl ester. This reaction can be catalyzed by various coupling agents that facilitate the activation of carboxylic acids for nucleophilic attack by amines.
Reactions may require specific conditions such as temperature control and inert atmospheres to prevent oxidation or degradation of sensitive functional groups. The use of solvents like dimethylformamide or pyridine can also influence the reaction's efficiency and yield.
The mechanism by which 3,4-dihydroxy Hydrocinnamic acid (L-Aspartic acid dibenzyl ester) amide exerts its biological effects involves inhibition of cholesterol acyltransferase enzymes. These enzymes play a critical role in lipid metabolism and are implicated in various diseases, including cardiovascular disorders.
Inhibition studies suggest that this compound may reduce cholesterol levels by preventing the acylation process necessary for cholesterol storage and transport in cells. The specific interactions at the molecular level are still under investigation but involve binding to active sites on these enzymes.
Relevant data indicate that this compound displays significant antimicrobial activity and potential antioxidant properties, making it a candidate for further pharmacological studies.
3,4-Dihydroxy Hydrocinnamic acid (L-Aspartic acid dibenzyl ester) amide has potential applications in:
This synthetic bioactive compound is systematically named as N-[3-(3,4-dihydroxyphenyl)-1-oxopropyl]-L-aspartic acid, bis(phenylmethyl) ester, reflecting its core structural components. Its standardized CAS Registry Number (615264-62-5) provides a unique identifier for chemical databases and regulatory documentation [1] [3]. The molecule is frequently referenced in pharmacological literature under the designation CAY10485, a code used in commercial and research contexts (e.g., Cayman Chemical catalog) [3].
Alternative names and identifiers include:
The molecular formula is C₂₇H₂₇NO₇ (molecular weight: 477.50 g/mol), confirming its status as a mid-sized organic molecule with multiple functional domains [1] [3].
Table 1: Nomenclature and Identifiers
Category | Identifier |
---|---|
Systematic IUPAC Name | dibenzyl (2S)-2-[3-(3,4-dihydroxyphenyl)propanoylamino]butanedioate |
CAS Registry Number | 615264-62-5 |
Common Research Code | CAY10485 |
Molecular Formula | C₂₇H₂₇NO₇ |
Molecular Weight | 477.50 g/mol |
The compound integrates three distinct pharmacophoric elements:
Crucially, the L-aspartic acid residue introduces a chiral center with (S)-configuration. This stereochemistry is essential for optimal interaction with enzymatic targets like acyl-CoA:cholesterol acyltransferases (ACATs). No stereoisomers of this specific compound have been reported in the literature surveyed, though the (S)-configuration is explicitly retained from the L-aspartic acid precursor during synthesis [3] [5].
Table 2: Key Structural Attributes and Bioactivities
Structural Domain | Functional Role | Biological Implication |
---|---|---|
Catechol (3,4-dihydroxyphenyl) | Antioxidant pharmacophore; Metal chelation | 91% inhibition of copper-mediated LDL oxidation at 2 µM [1] |
L-Aspartic acid dibenzyl ester | Peptidomimetic spacer; Polarity modulator | Enhanced cellular uptake vs. free acid; Metabolic stability |
Amide bond | Connector between hydrocinnamic and aspartic acid domains | Stabilizes conformation for ACAT binding |
This compound emerged from early 2000s research efforts focused on cinnamic acid derivatives as modulators of lipid metabolism and oxidative stress pathways. Its design strategically merged two established bioactive motifs:
The primary therapeutic objective was dual inhibition of acyl-CoA:cholesterol acyltransferase (ACAT) isoforms and low-density lipoprotein (LDL) oxidation, both implicated in atherosclerosis pathogenesis. ACAT enzymes (ACAT-1 and ACAT-2) catalyze cholesterol esterification, promoting intracellular lipid droplet formation and foam cell development in arterial walls [1]. Published in 2004, seminal work by Lee et al. demonstrated this compound’s balanced inhibition of human ACAT-1 (IC₅₀ = 95 µM) and ACAT-2 (IC₅₀ = 81 µM), alongside potent suppression (91%) of copper-induced LDL oxidation at 2 µM—a concentration notably lower than required for ACAT blockade [1] [3].
Pharmacologically, it represented an evolution from simpler cinnamates like caffeic acid (found in coffee and honey), which lacks the aspartate-ester domain and shows weaker, non-specific effects on lipid metabolism [6] [8]. Its mechanism diverged from phosphonate-based prodrugs (e.g., tenofovir disoproxil) that dominated antiviral research during the same period, instead prioritizing ester masking of carboxylates for intracellular delivery [7]. Though not clinically developed, it served as a critical proof-of-concept molecule, illustrating how strategic modular design could yield multi-targeted inhibitors for cardiovascular pathologies.
Table 3: Key Biochemical Activities in Preclinical Studies
Target | Inhibition Metric | Biological Significance |
---|---|---|
ACAT-1 | IC₅₀ = 95 µM | Disrupts cholesterol esterification in macrophages and vascular tissues [1] |
ACAT-2 | IC₅₀ = 81 µM | Suppresses dietary cholesterol absorption in intestine [1] |
Copper-mediated LDL oxidation | 91% inhibition at 2 µM | Protects against atherogenic lipoprotein modification [1] [3] |
CAS No.: 112484-85-2
CAS No.: 10606-14-1